4-(4-NITRO-1,3-DIOXOISOINDOL-2-YL)PHENOXYACETIC ACID
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Overview
Description
4-(4-NITRO-1,3-DIOXOISOINDOL-2-YL)PHENOXYACETIC ACID is a synthetic organic compound characterized by the presence of a nitro group, a dioxoisoindole moiety, and a phenoxyacetic acid structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-NITRO-1,3-DIOXOISOINDOL-2-YL)PHENOXYACETIC ACID typically involves the following steps:
Formation of Dioxoisoindole: The dioxoisoindole moiety is formed by cyclization reactions involving phthalic anhydride and amines under controlled conditions.
Phenoxyacetic Acid Attachment: The phenoxyacetic acid group is introduced through esterification or etherification reactions, often using phenol derivatives and acetic acid or its derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and cyclization processes, followed by purification steps such as recrystallization or chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-(4-NITRO-1,3-DIOXOISOINDOL-2-YL)PHENOXYACETIC ACID undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidative derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and palladium on carbon.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of alkyl or acyl derivatives.
Scientific Research Applications
4-(4-NITRO-1,3-DIOXOISOINDOL-2-YL)PHENOXYACETIC ACID has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and dyes.
Mechanism of Action
The mechanism of action of 4-(4-NITRO-1,3-DIOXOISOINDOL-2-YL)PHENOXYACETIC ACID involves interactions with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in oxidative stress and inflammation.
Pathways Involved: It may modulate signaling pathways related to cell proliferation and apoptosis, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-(4-NITRO-1,3-DIOXOISOINDOL-2-YL)BENZOIC ACID: Similar structure but with a benzoic acid moiety instead of phenoxyacetic acid.
4-(4-NITRO-1,3-DIOXOISOINDOL-2-YL)BUTANOIC ACID: Similar structure but with a butanoic acid moiety.
Properties
IUPAC Name |
2-[4-(4-nitro-1,3-dioxoisoindol-2-yl)phenoxy]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2O7/c19-13(20)8-25-10-6-4-9(5-7-10)17-15(21)11-2-1-3-12(18(23)24)14(11)16(17)22/h1-7H,8H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCCLPHNUZKHYIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)N(C2=O)C3=CC=C(C=C3)OCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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